![molecular formula C22H23N3O2 B2673384 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 877287-06-4](/img/structure/B2673384.png)
1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that finds applications in various fields including medicinal chemistry, biological research, and potentially in industrial processes. This compound, due to its unique structural features, presents interesting possibilities for scientific exploration and practical uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, often starting from simpler, commercially available starting materials. The typical synthetic route involves the following key steps:
Synthesis of the benzimidazole core: : This is often achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the methoxyphenyl group: : This step typically involves nucleophilic substitution reactions or coupling reactions facilitated by palladium catalysts.
Formation of the pyrrolidinone ring: : This is usually accomplished through cyclization reactions under basic or acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be carried out using batch or continuous flow methods to ensure consistency and scalability. The process would incorporate optimized reaction conditions, including temperature, pressure, solvent choice, and catalyst selection, to maximize yield and purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions such as:
Oxidation: : This could convert certain functional groups within the molecule to their corresponding oxidized forms.
Reduction: : Functional groups such as ketones can be reduced to alcohols.
Substitution: : Nucleophilic or electrophilic substitution can alter the substituents on the phenyl or benzimidazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Reagents such as halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: : Possible products include carboxylic acids or aldehydes.
Reduction: : Alcohol derivatives of the compound.
Substitution: : Various substituted benzimidazole or phenyl derivatives.
科学研究应用
This compound is utilized in various scientific research areas:
Chemistry: : As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Potential use as a molecular probe or in the design of bioactive compounds for research.
Medicine: : Investigation into its potential therapeutic properties, possibly as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: : Applications in materials science, such as the development of polymers or as a catalyst in certain chemical reactions.
作用机制
The biological effects of 1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one are driven by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action might involve:
Binding to active sites: : Altering the activity of enzymes.
Modulating receptor activity: : Influencing signal transduction pathways.
Interacting with DNA/RNA: : Affecting gene expression or protein synthesis.
相似化合物的比较
Similar compounds might include those with benzimidazole, pyrrolidinone, or methoxyphenyl groups:
1-(2-Methoxyphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methylallyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(2-Methoxyphenyl)-4-(1-(2-methylallyl)-1H-pyrrolidin-2-one
This particular compound stands out due to its unique combination of functional groups, which confer distinctive chemical reactivity and potential biological activity.
Conclusion
1-(2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a versatile compound with significant potential in various scientific and industrial fields. Its complex structure and diverse reactivity make it a subject of interest for ongoing research and development.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)13-25-18-9-5-4-8-17(18)23-22(25)16-12-21(26)24(14-16)19-10-6-7-11-20(19)27-3/h4-11,16H,1,12-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJNAZOTBPCVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2673302.png)
![(1R,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde](/img/structure/B2673306.png)
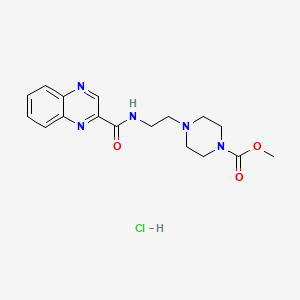
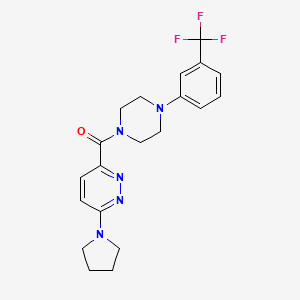
![3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene](/img/structure/B2673311.png)
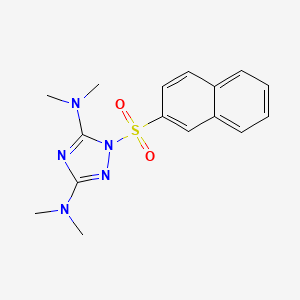
![3-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2673313.png)
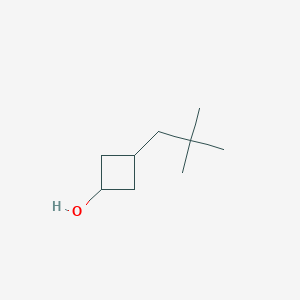
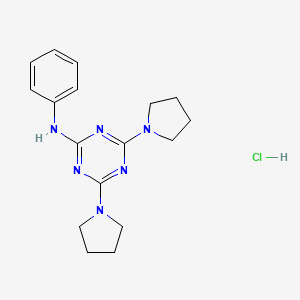
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673318.png)
![4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673320.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2673321.png)
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2673324.png)
